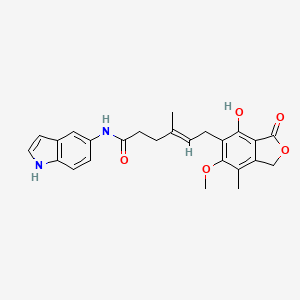

(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(1H-indol-5-yl)-4-methylhex-4-enamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

- 该化合物的系统命名相当复杂,让我们把它分解一下。它由两个主要部分组成:

- 第一部分,(4E)-6-(4-羟基-6-甲氧基-7-甲基-3-氧代-1,3-二氢-2-苯并呋喃-5-基)-N-(1H-吲哚-5-基)-4-甲基己-4-烯酰胺 ,代表化学结构。

- 第二部分,4E ,表示双键的几何形状。

- 该化合物属于一类被称为生物碱 的天然产物。

- 生物碱是含有碱性氮原子的多种有机化合物,通常存在于植物中,并表现出各种生物活性。

准备方法

- 不幸的是,文献中没有 readily available 的关于该化合物的具体合成路线。它可能涉及多个步骤,包括官能团转化和环化反应。

- 由于其复杂的结构和有限的商业需求,工业生产方法可能没有得到很好的记录。

化学反应分析

氧化: 该化合物含有酚羟基,可以发生氧化反应。

还原: 羰基的还原是可能的。

取代: 吲哚氮可以参与取代反应。

常用试剂和条件: 这将取决于具体的反应步骤。

主要产物: 没有实验数据,我们无法明确说明形成的主要产物。

科学研究应用

生物学: 研究其对细胞过程、受体或酶的影响。

医学: 探索其药理特性、潜在的治疗用途或毒性。

工业: 如果可扩展的合成成为可能,它可以在药物发现或材料科学领域找到应用。

作用机制

- 同样,这些信息很少。我们可以推测:

- 该化合物的苯并呋喃环和吲哚部分表明可能与生物靶标相互作用。

- 它可能作为酶抑制剂、受体调节剂或信号通路调节剂。

相似化合物的比较

- 不幸的是,我没有关于类似化合物的直接信息。你可以探索相关的生物碱或苯并呋喃衍生物。

请注意,由于复杂性和数据有限,一些方面仍然是推测性的。如果更多信息变得可获得,它可以增强我们对该化合物的理解。

生物活性

The compound (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(1H-indol-5-yl)-4-methylhex-4-enamide, commonly referred to as Mycophenolic Acid, is a derivative of the natural product mycophenolate mofetil. This compound has garnered attention for its diverse biological activities, particularly in immunosuppression and potential anticancer properties.

- Molecular Formula : C17H20O6

- Molecular Weight : 320.34 g/mol

- CAS Number : 24280-93-1

Mycophenolic Acid primarily acts by inhibiting the enzyme inosine monophosphate dehydrogenase (IMPDH), which is crucial in the de novo synthesis pathway of purine nucleotides. This inhibition selectively affects lymphocytes, which rely heavily on this pathway for proliferation, thereby exerting immunosuppressive effects. The compound's ability to modulate immune responses makes it valuable in transplant medicine and autoimmune diseases.

Immunosuppressive Effects

Mycophenolic Acid is widely used as an immunosuppressant in organ transplantation to prevent rejection. Its efficacy has been demonstrated in numerous clinical trials, where it has shown to reduce the incidence of acute rejection episodes compared to other immunosuppressants.

Anticancer Properties

Recent studies have highlighted the anticancer potential of Mycophenolic Acid. It has been shown to induce apoptosis in various cancer cell lines and inhibit tumor growth through multiple mechanisms:

- Cell Cycle Arrest : The compound can induce G0/G1 phase arrest in cancer cells, effectively halting their proliferation.

- Inhibition of Tumor Cell Migration : Mycophenolic Acid has been observed to reduce the migratory capacity of cancer cells, which is critical for metastasis.

In Vitro Studies

A study investigating the effects of Mycophenolic Acid on human cancer cell lines reported significant cytotoxicity with IC50 values ranging from 5 to 15 µM across different cell types, including breast (MDA-MB 231) and colorectal (HCT116) cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB 231 | 10 |

| HCT116 | 8 |

| Caco2 | 6 |

Case Studies

In a clinical setting, patients receiving Mycophenolic Acid as part of their immunosuppressive regimen showed not only improved graft survival rates but also a lower incidence of malignancies compared to those treated with traditional therapies .

Safety Profile

While Mycophenolic Acid is generally well-tolerated, it can cause side effects such as gastrointestinal disturbances and hematologic toxicities. Monitoring is essential during therapy to mitigate these risks.

属性

分子式 |

C25H26N2O5 |

|---|---|

分子量 |

434.5 g/mol |

IUPAC 名称 |

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-(1H-indol-5-yl)-4-methylhex-4-enamide |

InChI |

InChI=1S/C25H26N2O5/c1-14(5-9-21(28)27-17-6-8-20-16(12-17)10-11-26-20)4-7-18-23(29)22-19(13-32-25(22)30)15(2)24(18)31-3/h4,6,8,10-12,26,29H,5,7,9,13H2,1-3H3,(H,27,28)/b14-4+ |

InChI 键 |

LMQJCZHJPUYCCT-LNKIKWGQSA-N |

手性 SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=CC4=C(C=C3)NC=C4)O |

规范 SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=CC4=C(C=C3)NC=C4)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。